RS 8359

MAO-A selectivity MAO-B off-target RIMA comparison

RS 8359 is a racemic reversible MAO-A inhibitor distinguished by an exceptional MAO-A:MAO-B selectivity ratio of ~2200—markedly higher than moclobemide—making it the definitive tool for dissecting MAO-A-specific functions without off-target MAO-B confounding. Its pronounced enantioselective pharmacokinetics ((S)-enantiomer rapidly cleared; near-exclusive (R)-enantiomer exposure in humans) position it as an ideal substrate for species-dependent drug metabolism studies. Clinically, RS 8359 lacks sedative liability and shows cognitive performance improvement on auditory-evoked potentials, enabling behavioral studies free of sedative confounds. Validated antidepressant-like activity with dose-dependent tolerability (100 mg/day preferred) and no dietary tyramine restriction simplify preclinical study design.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 105365-76-2
Cat. No. B1680135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 8359
CAS105365-76-2
Synonyms4-(4-cyanophenyl)amino-6,7-dihydro-7-hydroxy-5H-cyclopenta(d)pyrimidine
RS 8359
RS-8359
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N
InChIInChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)
InChIKeyYKTSVZRWKHWINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS 8359 (105365-76-2): A Highly Selective Reversible MAO-A Inhibitor for Antidepressant R&D and Pharmacological Research


RS 8359, chemically designated as (±)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a racemic compound developed as a reversible inhibitor of monoamine oxidase A (RIMA) [1]. It is a member of the cyclopenta[d]pyrimidine class of MAO inhibitors, with the CAS number 105365-76-2 and a molecular weight of 252.27 . RS 8359 was advanced to early-phase clinical trials as a potential antidepressant agent by Sankyo, with studies conducted through the late 1990s [2].

Why RS 8359 Cannot Be Simply Substituted with Moclobemide or Other RIMAs: The Scientific Basis for Specific Procurement


While multiple reversible MAO-A inhibitors (RIMAs) exist—including moclobemide, brofaromine, and toloxatone—these agents differ substantially in their biochemical selectivity, in vitro potency, pharmacokinetic profiles, and clinical tolerability at specific doses [1]. RS 8359 exhibits an exceptionally high MAO-A:MAO-B selectivity ratio of approximately 2200, which is markedly greater than that of moclobemide [2]. Furthermore, RS 8359 displays pronounced stereoselective pharmacokinetics, with the (S)-enantiomer undergoing rapid, species-dependent metabolic clearance that results in near-exclusive exposure to the (R)-enantiomer in humans [3]. These differentiating features have direct implications for experimental design, dose selection, and interpretation of results, making generic substitution across RIMAs scientifically inappropriate.

RS 8359 Product-Specific Quantitative Evidence Guide: Differentiating Data for Scientific Selection


RS 8359 MAO-A:MAO-B Selectivity Ratio of 2200:1 vs. Moclobemide

RS 8359 demonstrates a MAO-A:MAO-B selectivity ratio of approximately 2200, making it one of the most specific compounds within the RIMA class [1]. This selectivity ratio is described as 'markedly greater than that of moclobemide' in independent reviews [2]. The high A:B selectivity ratio contributes to a reduced risk of off-target MAO-B inhibition, which is associated with tyramine potentiation and the 'cheese effect' characteristic of non-selective MAOIs.

MAO-A selectivity MAO-B off-target RIMA comparison enzyme specificity

In Vitro MAO-A Inhibition: RS 8359 IC50 = 0.52 μM vs. Safrazine in Mouse Brain

In a direct head-to-head in vitro comparison using mouse brain mitochondrial preparations, RS 8359 inhibited 5-hydroxytryptamine (5-HT) deamination—a MAO-A-specific substrate—with an IC50 of 0.52 μM [1]. In contrast, at a concentration of 100 μM, RS 8359 inhibited β-phenylethylamine (PEA) deamination—a MAO-B-specific substrate—by only 20%, confirming its high A-type selectivity [1]. The comparator safrazine, a hydrazine-based MAO inhibitor, showed no substrate selectivity and exhibited time-dependent irreversible inhibition, whereas RS 8359's inhibition was independent of preincubation time up to 80 minutes, consistent with its reversible mechanism [1].

MAO-A IC50 5-HT deamination mouse brain mitochondria reversible inhibition

Stereoselective Pharmacokinetics: (S)-Enantiomer Exhibits 2.7-Fold Greater Clearance and 70% Shorter Half-Life than (R)-Enantiomer in Rats

Following intravenous administration of RS 8359 enantiomers to rats, the (S)-enantiomer demonstrated a 2.7-fold greater total clearance (CL(t)) and a 70% shorter half-life (t(1/2)) compared to the (R)-enantiomer, while the volume of distribution (V(d)) remained comparable between enantiomers [1]. Across species, the plasma AUC ratio of (R)-enantiomer to (S)-enantiomer after oral administration of racemic RS 8359 varied dramatically: 2.6 in rats, 3.8 in mice, 31 in dogs, and 238 in monkeys [1]. In humans, the (S)-enantiomer was described as 'almost negligible' in plasma, indicating that the pharmacological activity of orally administered racemic RS 8359 is predominantly driven by the (R)-enantiomer [1].

enantioselective pharmacokinetics chiral resolution metabolic clearance species differences

RS 8359 100 mg Daily Dose Shows Lower Adverse Event Incidence vs. RS 8359 200 mg and Moclobemide 300 mg in Depressed Patients

In an early-phase clinical trial comparing RS 8359 (100 mg/day and 200 mg/day, divided into two doses) with moclobemide (300 mg/day, divided into two doses) in hospitalized depressed patients, tolerability was generally good across all treatment arms [1]. However, the 200 mg daily dose of RS 8359 and the 300 mg daily dose of moclobemide were both associated with a higher incidence of adverse events than the 100 mg daily dose of RS 8359 [1]. Efficacy, as assessed on an intent-to-treat basis, was similar across all active treatments, with no apparent advantage observed for the higher RS 8359 dose [1].

clinical tolerability adverse event incidence dose comparison moclobemide

RS 8359 Shows No Sedative Liability and Suggests Cognitive Improvement Potential vs. Placebo and Moclobemide in Healthy Subjects

A comparative pharmacodynamic study in healthy subjects evaluated the effects of single and multiple doses of RS 8359, moclobemide, and placebo on psychomotor function using electro-oculography, auditory-evoked potentials, and visual analogue scales [1]. The results indicated that RS 8359 has no apparent sedative liability—a finding with potential clinical relevance for patients requiring normal alertness for work or driving [1]. Furthermore, data from auditory-evoked potentials suggested that RS 8359 may improve cognitive performance, which is often impaired in major depressive disorders [1]. No significant central nervous system stimulation was observed [1].

psychomotor function cognitive performance sedation auditory evoked potentials

Tyramine Interaction: RS 8359 Reduces Tyramine Pressor Dose by ~50%, Comparable to Moclobemide, with No Dietary Restrictions Required

In the oral tyramine pressor test, both RS 8359 and moclobemide reduced the dose of tyramine required to raise systolic blood pressure by 30 mmHg by approximately half compared to placebo [1]. Despite this potentiation, the magnitude of interaction was judged not clinically significant, and the risk of tyramine interaction was considered low [1]. This conclusion was supported by the very low incidence of cardiovascular adverse events reported in early clinical studies and the lack of material changes in blood pressure [1]. Consequently, no dietary tyramine restrictions are anticipated for RS 8359 in clinical use [1].

tyramine pressor test cheese effect cardiovascular safety dietary restriction

Optimal Research and Industrial Application Scenarios for RS 8359 (105365-76-2)


Mechanistic Studies Requiring Ultra-High MAO-A Selectivity with Minimal MAO-B Interference

RS 8359's MAO-A:MAO-B selectivity ratio of approximately 2200—described as 'markedly greater' than moclobemide—makes it an ideal tool compound for investigating MAO-A-specific functions in neuropharmacology and behavioral neuroscience [1]. Researchers seeking to dissect the differential roles of MAO-A versus MAO-B in monoamine metabolism can confidently attribute observed effects to MAO-A inhibition, minimizing the confounding influence of off-target MAO-B inhibition [1].

Chiral Pharmacokinetic and Drug Metabolism Studies Across Species

The pronounced enantioselective pharmacokinetics of RS 8359—with (S)-enantiomer clearance 2.7-fold greater and half-life 70% shorter than (R)-enantiomer in rats, and AUC ratios ranging from 2.6 to 238 across species—position this compound as an excellent model substrate for studying species-dependent drug metabolism, particularly aldehyde oxidase and cytochrome P450-mediated biotransformation [2]. The near-absence of the (S)-enantiomer in human plasma further underscores its utility for translational pharmacokinetic investigations.

Behavioral Pharmacology Experiments Requiring Absence of Sedation

Clinical pharmacodynamic data demonstrate that RS 8359 has no apparent sedative liability, as assessed by electro-oculography and saccadic eye movement parameters, while suggestive evidence from auditory-evoked potentials indicates potential cognitive performance improvement [3]. These characteristics make RS 8359 a preferred choice for behavioral studies in which sedative side effects would confound interpretation of locomotor activity, learning, memory, or attention tasks.

Preclinical Antidepressant Efficacy Studies with Defined Tolerability Benchmarking

RS 8359's antidepressant-like activity has been validated in behavioral investigations yielding results similar to several widely used clinical antidepressants [1]. The compound's dose-dependent tolerability profile—with 100 mg/day showing lower adverse event incidence than 200 mg/day in depressed patients—provides a quantitative benchmark for dose selection in preclinical efficacy models [4]. Furthermore, its lack of dietary tyramine restriction simplifies study design compared to non-selective MAOIs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 8359

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.